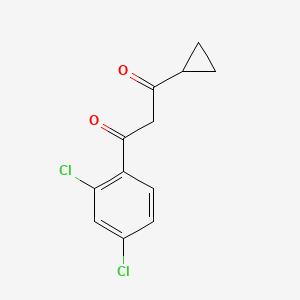

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

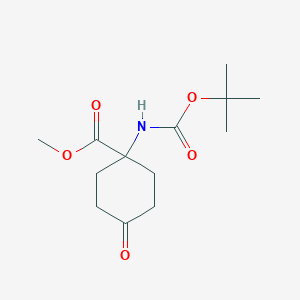

“1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione” is a chemical compound with the formula C12H10Cl2O2 . It is a compound that can be used in various applications, including as a building block in organic synthesis .

Molecular Structure Analysis

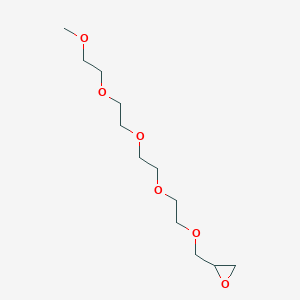

The molecular structure of “1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione” consists of a cyclopropyl group attached to a dichlorophenyl group via a propane-1,3-dione moiety . The molecule has a molecular weight of 257.11 .

科学的研究の応用

Medicinal Chemistry and Drug Development

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize core heterocycles and chelating ligands for various metals . Its structural features make it an attractive candidate for designing novel drugs or optimizing existing ones.

Fluorinated Organic Synthesis

The trifluoromethyl group within 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione imparts stability and influences electron distribution. As a synthetic intermediate, this compound readily reacts with other molecules, yielding a diverse array of organic products. Researchers explore its potential in creating functionalized compounds for various applications .

Materials Science and Polymer Chemistry

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione finds utility as an additive or functional monomer. Incorporating it into polymer matrices can enhance material properties or introduce novel functionalities. Researchers investigate its impact on polymer stability, mechanical strength, and other characteristics .

Pesticide and Herbicide Development

The dichlorophenyl moiety in this compound suggests potential applications in agrochemicals. Researchers explore its pesticidal and herbicidal properties, aiming to develop environmentally friendly alternatives. Understanding its mode of action and selectivity is crucial for sustainable crop protection.

Photophysical Studies and Luminescent Materials

Researchers study the photophysical properties of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione. Its fluorescence behavior, quantum yield, and excited-state dynamics contribute to the development of luminescent materials. These materials find applications in sensors, displays, and optoelectronic devices .

Coordination Chemistry and Metal Complexes

Given its chelating capabilities, this compound forms stable complexes with transition metals. Researchers investigate its coordination chemistry, exploring ligand-metal interactions and potential catalytic applications. These metal complexes may find use in organic transformations, catalysis, and material synthesis .

特性

IUPAC Name |

1-cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c13-8-3-4-9(10(14)5-8)12(16)6-11(15)7-1-2-7/h3-5,7H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVBHTKXAQJJJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)